

Potential applications of (2,6-Dimethylpyridin-3-yl)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,6-Dimethylpyridin-3-yl)methanol

Cat. No.: B1304146

[Get Quote](#)

Core Application 1: PIM-1 Kinase Inhibition in Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are key regulators of cell signaling pathways controlling cell cycle progression, survival, and apoptosis.^[1] PIM-1 kinase, in particular, is overexpressed in various hematological and solid tumors, making it a significant target for anticancer drug development.^[2] The dimethylpyridine scaffold has been successfully utilized to generate potent PIM-1 inhibitors.

Data Presentation: Biological Activity of Dimethylpyridine Derivatives

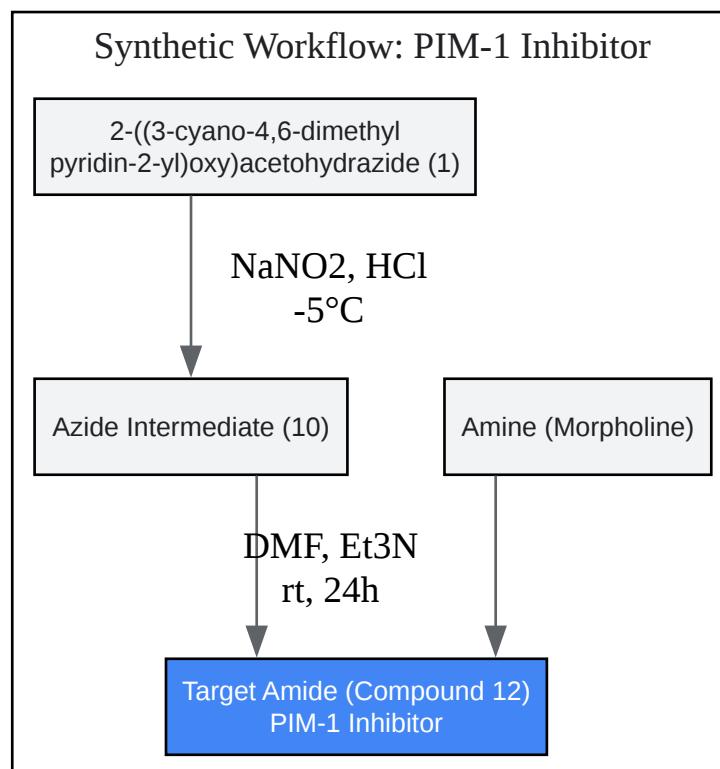
Several studies have demonstrated the efficacy of compounds derived from a dimethylpyridine core against PIM-1 kinase and cancer cell lines. The data below summarizes the inhibitory concentrations (IC₅₀) of representative compounds.

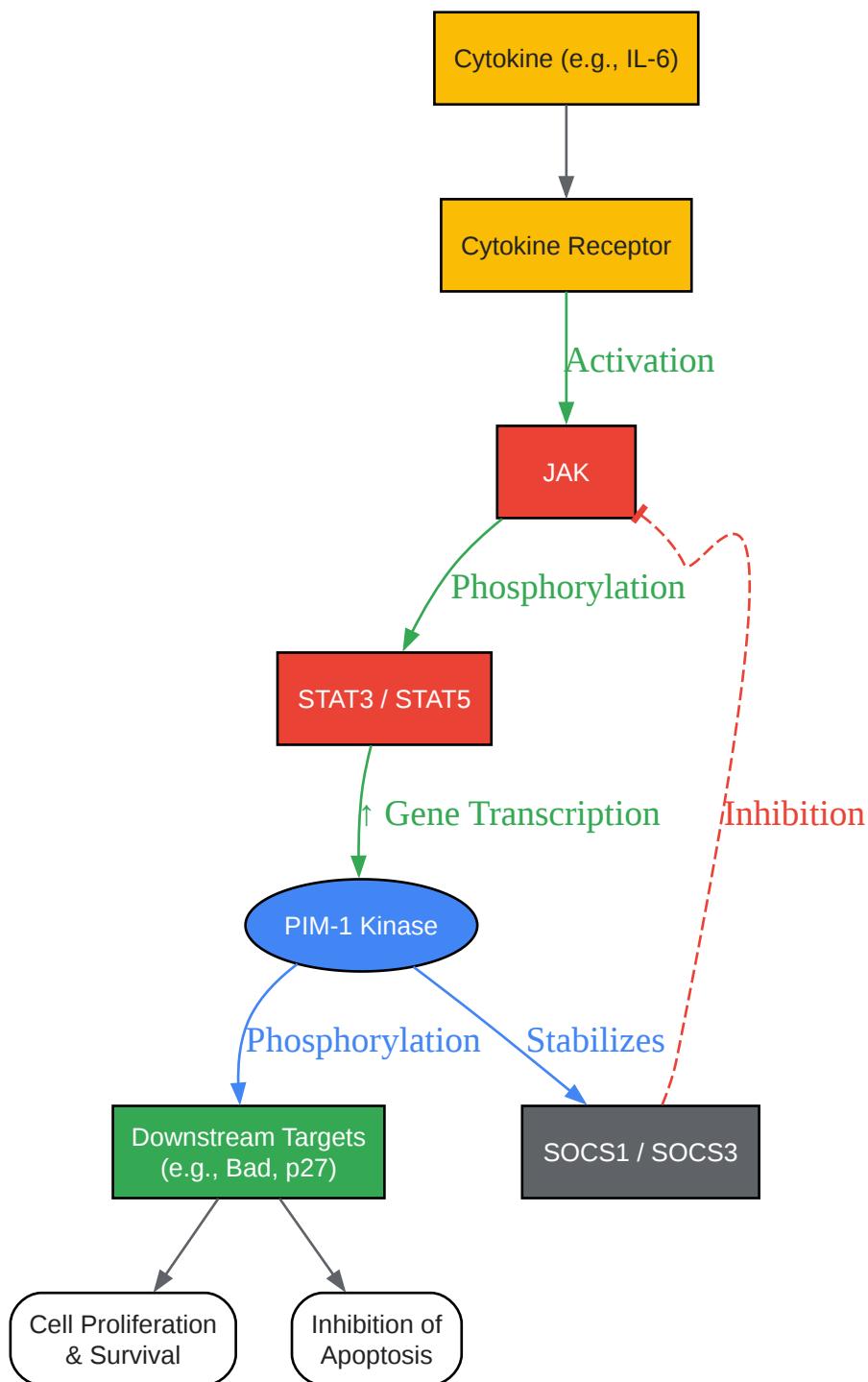
Compound ID	Target	IC50 (nM)	Cell Line	Cytotoxicity IC50 (µM)	Reference
Compound 12	PIM-1 Kinase	14.3	MCF-7 (Breast)	0.5	[3][4][5]
HepG2 (Liver)		5.27	[3][4]		
Staurosporine (Control)	PIM-1 Kinase	16.7	-	-	[3][4]
Compound 7a	PIM-1 Kinase	1180 (1.18 µM)	PC3 (Prostate)	2.11	[6]
Compound 7c	PIM-1 Kinase	1380 (1.38 µM)	PC3 (Prostate)	2.56	[6]
Compound 9	PIM-1 Kinase	4180 (4.18 µM)	HCT116 (Colon)	8.35	[6]

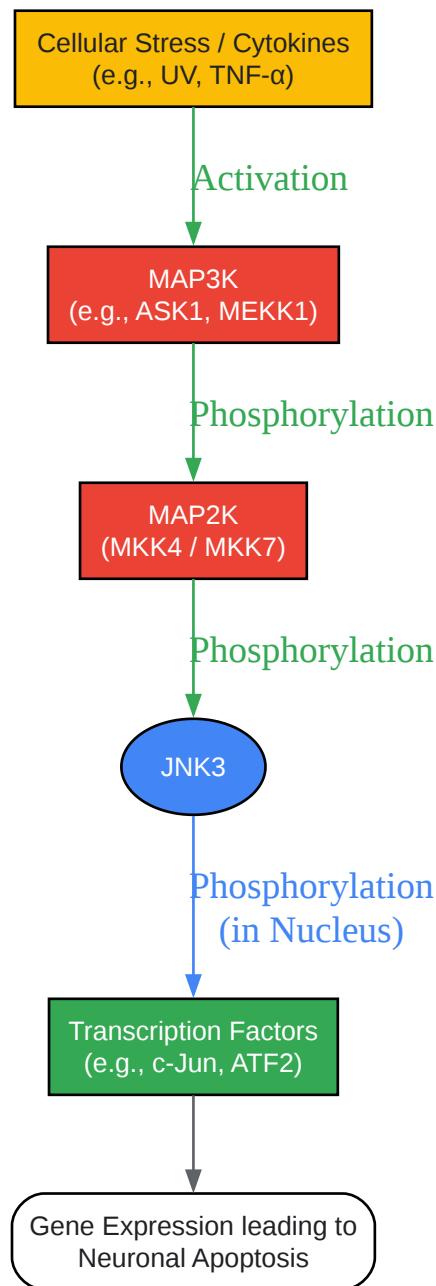
Experimental Protocols

The synthesis of potent PIM-1 inhibitors from a dimethylpyridine core often involves a multi-step process. The following is a representative protocol based on the synthesis of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide and its subsequent derivatization.[3][5]

Protocol 1: Synthesis of 4,6-dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile (Compound 2)


- Starting Material: 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1).
- Reagents: Carbon disulfide (CS₂), potassium hydroxide (KOH), absolute ethanol.
- Procedure:
 - A mixture of hydrazide 1 (1 mmol), potassium hydroxide (1.5 mmol), and absolute ethanol (20 mL) is prepared in a round-bottom flask.
 - Carbon disulfide (1.5 mmol) is added to the mixture.


- The reaction mixture is heated under reflux for 8-10 hours, with progress monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
- The solution is acidified with dilute hydrochloric acid (HCl) to precipitate the product.
- The resulting solid is filtered, washed with water, and dried.
- The crude product is recrystallized from ethanol to yield the pure compound 2.


Protocol 2: Synthesis of Amide-Coupled Derivative (Compound 12)

- Starting Material: 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1).
- Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), morpholine, triethylamine (Et₃N), dimethylformamide (DMF).
- Procedure:
 - Hydrazide 1 (1 mmol) is dissolved in a mixture of acetic acid and HCl at -5 °C.
 - A solution of sodium nitrite (1.2 mmol) in water is added dropwise to produce the corresponding azide intermediate 10.
 - In a separate flask, morpholine (1 mmol) is dissolved in DMF.
 - The freshly prepared azide solution is added dropwise to the morpholine solution at -5 °C, followed by the addition of triethylamine (2 mmol).
 - The reaction mixture is stirred at low temperature for 3 hours, then allowed to stir at room temperature for an additional 24 hours.
 - The mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization to yield compound 12.

Visualization: Synthetic Workflow and Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential applications of (2,6-Dimethylpyridin-3-yl)methanol in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304146#potential-applications-of-2-6-dimethylpyridin-3-yl-methanol-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

